Dodecafluorotriphenylene
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Overview
Description
Triphenylene, dodecafluoro- is a fluorinated derivative of triphenylene, a polycyclic aromatic hydrocarbon. This compound consists of a triphenylene core with twelve fluorine atoms attached, resulting in a highly fluorinated structure. The presence of fluorine atoms significantly alters the chemical and physical properties of the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenylene, dodecafluoro- typically involves the fluorination of triphenylene. One common method is the photocyclodehydrofluorination (PCDHF) reaction, which is used to introduce fluorine atoms into the triphenylene core. This reaction is often coupled with nucleophilic aromatic substitution (SNAr) reactions to achieve the desired level of fluorination .
Industrial Production Methods
Industrial production of triphenylene, dodecafluoro- may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions must be carefully controlled to ensure the safety and efficiency of the process. The use of catalysts and specific reaction temperatures can optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Triphenylene, dodecafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although the presence of fluorine atoms can influence the reactivity and stability of the resulting products.
Common Reagents and Conditions
Common reagents used in the reactions of triphenylene, dodecafluoro- include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from the reactions of triphenylene, dodecafluoro- depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Triphenylene, dodecafluoro- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of triphenylene, dodecafluoro- involves its interaction with molecular targets through its fluorinated aromatic structure. The presence of fluorine atoms enhances the compound’s ability to participate in π-π stacking interactions and hydrogen bonding. These interactions can influence the compound’s behavior in various chemical and biological systems .
Comparison with Similar Compounds
Triphenylene, dodecafluoro- can be compared with other fluorinated aromatic compounds, such as:
Tetrafluorotriphenylene: A compound with four fluorine atoms, which exhibits different physical and chemical properties due to the lower degree of fluorination.
Hexafluorotriphenylene: A compound with six fluorine atoms, which has intermediate properties between tetrafluorotriphenylene and dodecafluorotriphenylene.
The uniqueness of triphenylene, dodecafluoro- lies in its high degree of fluorination, which imparts distinct electronic and steric effects, making it suitable for specialized applications in various fields .
Properties
CAS No. |
17051-14-8 |
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Molecular Formula |
C18F12 |
Molecular Weight |
444.2 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12-dodecafluorotriphenylene |
InChI |
InChI=1S/C18F12/c19-7-1-2(8(20)14(26)13(7)25)4-6(12(24)18(30)17(29)11(4)23)5-3(1)9(21)15(27)16(28)10(5)22 |
InChI Key |
IMVCZNRQMXBQAI-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C3=C(C4=C1C(=C(C(=C4F)F)F)F)C(=C(C(=C3F)F)F)F)C(=C(C(=C2F)F)F)F |
Origin of Product |
United States |
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